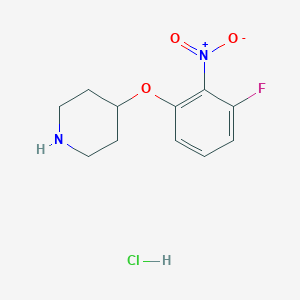
4-(3-Fluoro-2-nitrophenoxy)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(3-Fluoro-2-nitrophenoxy)piperidine hydrochloride” is a chemical compound with the molecular formula C11H14ClFN2O3 . It has a molecular weight of 276.69 .
Synthesis Analysis
The synthesis of compounds related to “4-(3-Fluoro-2-nitrophenoxy)piperidine hydrochloride” involves complex reactions where piperidine derivatives are key intermediates.Molecular Structure Analysis
The InChI code for “4-(3-Fluoro-2-nitrophenoxy)piperidine hydrochloride” is 1S/C11H13FN2O3.ClH/c12-10-7-8(14(15)16)1-2-11(10)17-9-3-5-13-6-4-9;/h1-2,7,9,13H,3-6H2;1H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación
Drug Discovery and Development
The structural features of 4-(3-Fluoro-2-nitrophenoxy)piperidine hydrochloride suggest its potential use in drug discovery, particularly as a building block for pharmacologically active molecules. Fluorinated piperidine derivatives are known to exhibit diverse biological activities and are often used in medicinal chemistry to improve drug properties such as metabolic stability, bioavailability, and binding affinity .
Chemical Synthesis
This compound could serve as an intermediate in chemical synthesis processes. Its reactive functional groups, such as the nitro group and the piperidine ring, may be useful in various synthetic pathways to create more complex molecules for research or industrial purposes .
Analytical Chemistry
In analytical chemistry, this compound might be used as a standard or reagent due to its distinct chemical structure. It could help in the development of analytical methods for detecting or quantifying similar compounds .
Material Science
The presence of fluorine could make this compound relevant in material science research, where fluorinated molecules are often explored for their unique properties, such as increased resistance to solvents and thermal stability .
Biological Studies
Given the importance of piperidine derivatives in biological systems, this compound could be used in biological studies to understand the role of similar structures in biological pathways or as a probe to study enzyme-substrate interactions .
Kinase Inhibition Research
Piperidine derivatives have been designed as kinase inhibitors, which are crucial in cancer research. This compound might be investigated for its potential inhibitory effects on kinases involved in cancer progression .
Neuropharmacology
Fluorinated compounds are often explored for their neuropharmacological properties. This compound could be studied for its effects on neurological pathways or disorders, given that piperidine is a common motif in neuroactive drugs .
Agricultural Chemistry
In agricultural chemistry, this compound might be explored for its potential use as a precursor to agrochemicals, such as pesticides or herbicides, due to its reactive functional groups that can interact with biological systems .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H332-H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, harm if inhaled, and may cause respiratory irritation . Precautionary statements include P261-P280-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Propiedades
IUPAC Name |
4-(3-fluoro-2-nitrophenoxy)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3.ClH/c12-9-2-1-3-10(11(9)14(15)16)17-8-4-6-13-7-5-8;/h1-3,8,13H,4-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVSKHXUZHLKNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C(=CC=C2)F)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-2-nitrophenoxy)piperidine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Bromo-6-methylpyrrolo[1,2-a]pyrazine](/img/structure/B2961410.png)
![4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2961412.png)

![2-(2-Chloropropanoyl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B2961414.png)







![cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/no-structure.png)